Cellular Antiviral Potency: DHCeA vs. Neplanocin A in PRK Cells
In a head-to-head comparison of SAH hydrolase inhibitors against vaccinia virus in primary rabbit kidney (PRK) cells, DHCeA exhibited an IC50 of 0.7 µg/mL, representing a 23-fold lower potency compared to neplanocin A (IC50 = 0.03 µg/mL) but 10-fold higher potency than 3-deazaneplanocin A (IC50 = 0.07 µg/mL) [1][2]. This quantitative potency ranking establishes DHCeA's intermediate activity profile within the class, enabling rational selection for assays requiring moderate inhibitory strength.
| Evidence Dimension | Antiviral IC50 in PRK cells (vaccinia virus) |
|---|---|
| Target Compound Data | 0.7 µg/mL |
| Comparator Or Baseline | Neplanocin A: 0.03 µg/mL; 3-Deazaneplanocin A: 0.07 µg/mL |
| Quantified Difference | DHCeA is 23-fold less potent than neplanocin A; 10-fold less potent than 3-deazaneplanocin A |
| Conditions | Vaccinia virus, primary rabbit kidney (PRK) cell culture |
Why This Matters
Procurement based on precise potency requirements allows researchers to avoid excessively potent analogs (which may cause off-target cytotoxicity) or insufficiently active alternatives.
- [1] De Clercq, E. (2001). Vaccinia virus inhibitors as a paradigm for the chemotherapy of poxvirus infections. Clinical Microbiology Reviews, 14(2), 382-397. Table 1. View Source
- [2] De Clercq, E. et al. (1989). Broad-spectrum antiviral activities of neplanocin A, 3-deazaneplanocin A, and their 5'-nor derivatives. Antimicrobial Agents and Chemotherapy, 33(8), 1291–1297. View Source
